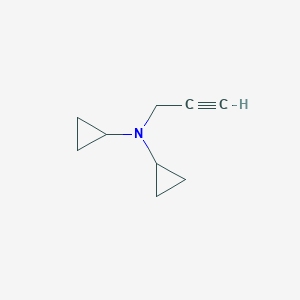
N-cyclopropyl-N-(prop-2-yn-1-yl)cyclopropanamine
Description
N-cyclopropyl-N-(prop-2-yn-1-yl)cyclopropanamine is an organic compound characterized by the presence of cyclopropyl and propynyl groups attached to a cyclopropanamine core
Properties
Molecular Formula |
C9H13N |
|---|---|
Molecular Weight |
135.21 g/mol |
IUPAC Name |
N-cyclopropyl-N-prop-2-ynylcyclopropanamine |
InChI |
InChI=1S/C9H13N/c1-2-7-10(8-3-4-8)9-5-6-9/h1,8-9H,3-7H2 |
InChI Key |
KMKVUTXLKSYZOT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN(C1CC1)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(prop-2-yn-1-yl)cyclopropanamine typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate and carbon disulfide . The reaction conditions often include the use of potassium hydroxide (KOH) as a base and the reaction proceeds with the formation of heterocyclic nuclei .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-(prop-2-yn-1-yl)cyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation with molecular oxygen.
Cyclocondensation: Reaction with phenyl isothiocyanate and carbon disulfide to form heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Molecular oxygen is used as the oxidizing agent under visible light conditions.
Cyclocondensation: Phenyl isothiocyanate and carbon disulfide in the presence of KOH.
Major Products
Oxidation: Formamides are formed as major products under mild conditions.
Cyclocondensation: Formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones.
Scientific Research Applications
N-cyclopropyl-N-(prop-2-yn-1-yl)cyclopropanamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(prop-2-yn-1-yl)cyclopropanamine involves its role as a photosensitizer in oxidative reactions. The compound generates singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the oxidative formylation reactions.
Comparison with Similar Compounds
N-cyclopropyl-N-(prop-2-yn-1-yl)cyclopropanamine can be compared with other similar compounds, such as:
N-(prop-2-yn-1-yl)-o-phenylenediamines: These compounds undergo similar cyclocondensation reactions.
N-(penta-2,4-diyn-1-yl)-o-phenylenediamines: These compounds also form heterocyclic nuclei under similar reaction conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


